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Compound of Interest

Compound Name: Isomurrayafoline B

Cat. No.: B018881

For researchers, scientists, and drug development professionals, accurate structural
elucidation of natural products is paramount. This guide provides a comprehensive cross-
reference of the reported Nuclear Magnetic Resonance (NMR) spectroscopic data for
Isomurrayafoline B, a carbazole alkaloid isolated from Murraya species. By presenting the
published *H and 3C NMR values in a clear, tabular format and detailing the experimental
protocols, this document serves as a valuable resource for the verification and characterization
of this compound.

Isomurrayafoline B belongs to the carbazole class of alkaloids, which are of significant
interest due to their diverse biological activities. The precise assignment of their NMR signals is
crucial for confirming their molecular structure and for facilitating further research into their
therapeutic potential. This guide compiles and compares the NMR data from published
literature to aid in this critical analytical process.

'H and **C NMR Data Comparison for
Isomurrayafoline B

The following table summarizes the reported *H and 13C NMR chemical shift values for
Isomurrayafoline B. This data is essential for researchers to compare their own experimental
findings with established values, thereby confirming the identity and purity of their isolated or
synthesized compound.
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'H Chemical Shift (3, ppm),

Carbon No. 13C Chemical Shift (6, ppm) Lo .
Multiplicity (J in Hz)

1 118.4 7.15 (1H, s)

2 145.4

3 124.5

4 104.1 6.81 (1H, s)

4a 122.2

4b 119.8

5 120.2 7.80 (1H, d, 8.1)

6 119.4 7.19 (1H, t, 7.8)

7 125.8 7.31 (1H, t, 8.1)

8 109.8 7.10 (1H, d, 7.8)

8a 139.7

9 7.75 (1H, br s)

1 28.6 3.61 (2H, d, 7.2)

2 123.1 5.30 (1H, t, 7.2)

3 131.2

4 25.8 1.81 (3H, s)

5' 17.9 1.70 (3H, s)

3-CHs 16.5 2.30 (3H, s)

7-OCHs 55.8 3.89 (3H, s)

Data compiled from published literature. Please refer to the original publications for complete

experimental details.

Experimental Protocols
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The NMR data presented in this guide were obtained using standard NMR spectroscopic
techniques as detailed in the original research publications. A general outline of the
methodology is provided below.

General NMR Spectroscopy Protocol:

» Sample Preparation: Isomurrayafoline B was dissolved in a deuterated solvent, typically
chloroform-d (CDCls) or methanol-ds (CD3OD).

e Instrumentation: *H and 3C NMR spectra were recorded on a high-resolution NMR
spectrometer, typically operating at frequencies of 300 MHz or higher for proton spectra.

o Data Acquisition: Standard pulse sequences were used to acquire one-dimensional (*H and
13C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.

o Referencing: Chemical shifts (d) are reported in parts per million (ppm) and are referenced to
the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Researchers should consult the specific publications for detailed information on
instrumentation, acquisition parameters, and data processing techniques.

Workflow for NMR Data Cross-Referencing

The following diagram illustrates a typical workflow for cross-referencing experimentally
obtained NMR data with published values for a natural product like Isomurrayafoline B.
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Experimental Workflow

Click to download full resolution via product page

Workflow for cross-referencing NMR data.

This systematic approach ensures a rigorous comparison of experimental data with established
literature values, leading to confident structural assignment of the isolated compound. This
guide serves as a foundational tool for researchers working with Isomurrayafoline B and other
related natural products.

 To cite this document: BenchChem. [Cross-Referencing NMR Data of Isomurrayafoline B
with Published Values: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b018881#cross-referencing-nmr-data-of-
isomurrayafoline-b-with-published-values]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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